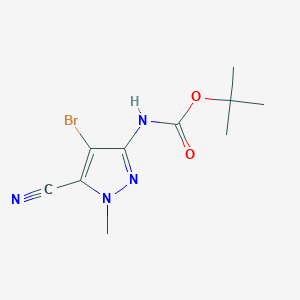

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O2/c1-10(2,3)17-9(16)13-8-7(11)6(5-12)15(4)14-8/h1-4H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJZIHMUUSWSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN(C(=C1Br)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127641 | |

| Record name | Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692905-93-3 | |

| Record name | Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1692905-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the bromo and cyano groups: These groups can be introduced through halogenation and cyanation reactions, respectively.

Attachment of the tert-butyl carbamate group: This step involves the reaction of the pyrazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in multistep syntheses.

Mechanism :

-

Acidic conditions protonate the carbamate oxygen, leading to cleavage of the C–O bond and release of CO₂.

-

The reaction is irreversible and proceeds efficiently at room temperature.

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 is susceptible to substitution reactions, enabling the introduction of diverse functional groups.

Key Applications :

-

The bromine is replaced with aryl groups in the synthesis of Lorlatinib intermediates .

-

Cross-coupling reactions are stereospecific and require anhydrous conditions .

Transformations of the Cyano Group

The cyano group at position 5 can be reduced or hydrolyzed to generate amines or carboxylic acids.

Mechanistic Notes :

-

LiAlH₄ reduces the cyano group to a primary amine via intermediate imine formation .

-

Acidic hydrolysis proceeds through a nitrile hydrate intermediate.

Functionalization via the Pyrazole Ring

The pyrazole core participates in cycloaddition and alkylation reactions.

Applications :

-

Alkylation at N1 modifies steric and electronic properties for drug design .

-

Cycloadditions expand the heterocyclic framework for bioactive molecule synthesis .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:

Comparative Reactivity Table

科学的研究の応用

Pharmaceutical Development

Tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel drugs targeting various diseases.

Case Study : Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Studies focused on synthesizing analogs have shown promising biological activity, suggesting further exploration in drug development.

Agrochemical Formulations

The compound's pyrazole moiety is known for its herbicidal properties, making it a candidate for agrochemical applications. Its ability to inhibit specific enzymatic pathways in plants can lead to effective herbicides.

Case Study : A study demonstrated that formulations containing tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate showed enhanced herbicidal activity against several weed species, indicating its potential use in agricultural practices.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. The incorporation of pyrazole-based structures into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research has explored the use of tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate in creating advanced composite materials with improved durability and resistance to environmental factors.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis; potential anti-inflammatory agent | Promising biological activity in synthesized analogs |

| Agrochemical Formulations | Herbicide development; inhibits plant enzymatic pathways | Enhanced herbicidal activity against weeds |

| Material Science | Polymer synthesis; improves thermal stability and mechanical properties | Advanced composites with better durability |

作用機序

The mechanism of action of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate is primarily related to its role as an intermediate in drug synthesis. In the case of Lorlatinib, the compound contributes to the formation of the active pharmaceutical ingredient, which inhibits anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) pathways. These pathways are involved in the proliferation of cancer cells, and their inhibition leads to the suppression of tumor growth .

類似化合物との比較

Chemical Identity and Structural Features

- IUPAC Name: tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate

- CAS Number : 1454848-24-8

- Molecular Formula : C₁₂H₁₇BrN₄O₂

- Molecular Weight : 329.19 g/mol

- Key Substituents: Bromo (Br) at position 4. Cyano (CN) at position 5. Methyl (CH₃) at position 1. tert-Butyl carbamate (Boc) at position 3.

Applications and Significance This compound is a pyrazole derivative primarily utilized as a pharmaceutical intermediate. The bromo and cyano groups enhance its electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group serves as a protective moiety for amines during synthesis .

Physical and Chemical Properties

- Storage : Room temperature .

- Purity : ≥98% (typical for pharmaceutical intermediates) .

- Hazard Information: Limited data available, but similar Boc-protected pyrazoles require standard handling precautions for halogenated compounds .

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: Bromo and Cyano Groups: The target compound’s Br and CN substituents increase electrophilicity, enabling nucleophilic aromatic substitution (e.g., in Pd-catalyzed couplings) . In contrast, fluorophenyl derivatives (e.g., ) exhibit enhanced lipophilicity, improving membrane permeability in drug candidates . Hydroxy vs. Cyano: Hydroxy-substituted pyrazoles (e.g., ) are less reactive but serve as hydrogen-bond donors, influencing crystal packing and solubility .

- Oxidative Methods: MnO₂-mediated oxidation of hydroxymethyl intermediates (e.g., ) .

- Cross-Coupling : Suzuki-Miyaura reactions for aryl-functionalized derivatives (e.g., ) .

- Hydrazine Cyclization : For hydroxy-pyrazole derivatives (e.g., ) .

Biological and Material Applications: The target compound’s bromo and cyano groups make it a versatile intermediate for antimalarial or kinase inhibitors, as seen in structurally related compounds () . Hydroxy-pyrazole derivatives () are used in metal-organic frameworks (MOFs) due to hydrogen-bonding capabilities .

Thermal and Solubility Properties :

- Melting points (MP) for similar compounds range widely:

生物活性

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various pharmaceutical agents, including the anticancer drug Lorlatinib. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17BrN4O2

- Molecular Weight : 329.19 g/mol

- CAS Number : 1454848-24-8

- IUPAC Name : tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Anticancer Activity

tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate serves as a crucial precursor in the synthesis of Lorlatinib, a drug used for treating non-small cell lung cancer (NSCLC). Research indicates that compounds within this class exhibit potent inhibition of cancer cell proliferation, primarily through targeting specific molecular pathways involved in tumor growth and metastasis.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and receptors that facilitate tumor growth. Specifically, it has been noted to interact with the anaplastic lymphoma kinase (ALK), which is often mutated in NSCLC cases. By inhibiting ALK activity, the compound effectively disrupts downstream signaling pathways critical for cancer cell survival and proliferation.

Biological Activity Data

The following table summarizes various biological activities associated with tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate:

Study 1: Anticancer Efficacy

In a study examining the efficacy of Lorlatinib derivatives, tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate was shown to significantly reduce tumor size in xenograft models of NSCLC. The study highlighted its ability to induce apoptosis through caspase activation pathways, suggesting a robust mechanism for cancer treatment.

Study 2: Metabolic Stability and Solubility

Research conducted on various analogs indicated that modifications to the pyrazole ring could enhance both metabolic stability and aqueous solubility. For instance, introducing polar functional groups improved solubility while maintaining biological activity against target enzymes .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Boc Protection | Boc₂O, H₂O, RT, overnight | 48–83% | |

| Halogenation | NBS (for bromination), DMF, 0°C to RT | ~75% |

(Advanced) How can researchers resolve conflicting NMR data when characterizing this compound?

Answer:

Conflicting NMR data may arise due to solvent effects, tautomerism, or impurities. To address this:

- Deuterated Solvents : Use CDCl₃ for ¹H/¹³C NMR (300–400 MHz). Compare coupling constants (e.g., J = 6.6 Hz for adjacent protons in pyrazole derivatives) .

- 2D NMR Validation : Perform HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing NH protons from solvent artifacts) .

- Cross-Technique Consistency : Confirm molecular weight via HRMS (e.g., ESI+ m/z calculated for C₁₁H₁₄BrN₄O₂: 329.02; observed: 329.03) .

(Basic) What are the critical storage and handling protocols to maintain compound stability?

Answer:

Q. Table 2: Stability Considerations from Safety Data

| Factor | Recommendation | Citation |

|---|---|---|

| Light Sensitivity | Amber glassware or foil wrapping | |

| Incompatible Materials | Avoid strong oxidizers (e.g., HNO₃, KMnO₄) |

(Advanced) How do the bromo and cyano substituents influence regioselectivity in further reactions?

Answer:

- Bromo Group : Acts as a leaving group in SNAr reactions. For example, Suzuki-Miyaura coupling with arylboronic acids replaces Br with aryl groups (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .

- Cyano Group : Directs electrophilic substitution to the 3-position of the pyrazole ring. For instance, hydrolysis to carboxylic acids (H₂SO₄/H₂O, reflux) .

Mechanistic Insight : Computational studies (DFT) on similar pyrazoles show that electron-withdrawing groups (CN) reduce electron density at adjacent positions, favoring nucleophilic attack at Br .

(Basic) Which analytical techniques are essential for assessing purity and structural integrity?

Answer:

- HPLC : Use a C18 column (ACN/H₂O gradient, 1.0 mL/min). Retention time ~8–10 min for Boc-protected pyrazoles .

- Elemental Analysis : Confirm C/H/N ratios (e.g., C 40.15%, H 4.30%, N 17.02% for C₁₁H₁₄BrN₄O₂) .

(Advanced) How can molecular dynamics simulations predict the compound’s reactivity or solid-state behavior?

Answer:

- Reactivity Prediction : Simulate transition states for SNAr reactions using Gaussian 09 (B3LYP/6-31G*). Compare activation energies for Br vs. CN substitution pathways .

- Crystal Packing : Analyze hydrogen-bonding networks (e.g., N–H···O interactions in carbamates) with Mercury Software. Data from analogous compounds show layered structures .

(Basic) What safety precautions are necessary when working with this compound?

Answer:

- PPE : Respirators (N95) for powder handling, chemical goggles, and neoprene gloves .

- First Aid : For eye contact, rinse with water for 15 min; for inhalation, move to fresh air and administer oxygen if needed .

(Advanced) How can researchers design kinetic studies to evaluate hydrolysis of the Boc group under varying pH conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。